molecular formula C10H14BrNO4S B603118 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide CAS No. 1156378-33-4

5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide

Cat. No.: B603118
CAS No.: 1156378-33-4
M. Wt: 324.19g/mol
InChI Key: UKPXEQNAHNODBH-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide is a sulfonamide derivative characterized by a brominated benzene ring substituted with an ethoxy group at position 2 and a sulfonamide moiety at position 3. This compound is of interest in medicinal chemistry due to the sulfonamide group’s role in enzyme inhibition and its structural versatility for derivatization .

Properties

IUPAC Name

5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO4S/c1-2-16-9-4-3-8(11)7-10(9)17(14,15)12-5-6-13/h3-4,7,12-13H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPXEQNAHNODBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Bromination

Bromination typically employs molecular bromine (Br₂) or N-bromosuccinimide (NBS). For electron-rich aromatic systems like ethoxybenzene, electrophilic substitution occurs preferentially at the para position relative to the ethoxy group. However, steric and electronic factors may shift regioselectivity:

SubstrateBrominating AgentConditionsRegioselectivityYieldSource
2-Ethoxybenzenesulfonic acidBr₂ (1.1 eq)H₂SO₄, 0–5°C, 4 h5-Bromo (para)78%
2-EthoxybenzenesulfonamideNBS (1.05 eq)DCM, AIBN, reflux, 12 h5-Bromo (para)85%

The use of sulfuric acid as a solvent (CN111099975A) enhances electrophilicity but risks sulfonic acid group decomposition. Alternatively, NBS in dichloromethane (DCM) with radical initiators (e.g., AIBN) offers milder conditions.

Etherification Strategies

Ethoxy group introduction is achieved via nucleophilic aromatic substitution (NAS) or Ullmann coupling:

Method A (NAS):
2-Chlorobenzenesulfonic acid + NaOEt → 2-Ethoxybenzenesulfonic acid (70–75% yield).
Method B (Ullmann):
2-Bromobenzenesulfonic acid + CuO/EtOH → 2-Ethoxybenzenesulfonic acid (82% yield).

Method B, while higher-yielding, requires transition metal catalysts and elevated temperatures (80–100°C).

Sulfonyl Chloride Formation

Conversion of sulfonic acid to sulfonyl chloride is critical. Thionyl chloride (SOCl₂) is widely used, as demonstrated in CN111099975A:

Procedure:

  • 5-Bromo-2-ethoxybenzenesulfonic acid (1 eq) is refluxed with SOCl₂ (3 eq) and catalytic DMF (0.5–1 mol%) under solvent-free conditions.

  • Excess SOCl₂ is removed via reduced-pressure distillation.

  • Yield: 95–98% (HPLC purity >99%).

Optimization Notes:

  • DMF catalyzes the reaction by generating reactive intermediates.

  • Solvent-free conditions minimize byproducts and simplify purification.

Sulfonamide Coupling with 2-Aminoethanol

Reaction of sulfonyl chloride with 2-aminoethanol proceeds via nucleophilic acyl substitution:

Protocol:

  • Dissolve 5-bromo-2-ethoxybenzenesulfonyl chloride (1 eq) in anhydrous DCM.

  • Add 2-aminoethanol (1.2 eq) dropwise at 0°C under N₂.

  • Stir for 4 h at 25°C, then wash with 5% NaHCO₃ and water.

  • Purify via recrystallization (ethanol/water, 3:2 v/v).

ParameterValueImpact on Yield/Purity
SolventDCM vs. THFDCM improves yield by 15%
Temperature0°C → 25°CPrevents exothermic decomposition
Base (NaHCO₃)5% aqueousNeutralizes HCl, pH 7–8

Yield: 88–92% (purity >99% by HPLC).

Alternative Pathways and Comparative Analysis

Direct Sulfonation of Brominated Intermediates

An alternative route involves brominating pre-formed 2-ethoxybenzenesulfonamide:

  • 2-Ethoxybenzenesulfonamide + Br₂ → 5-Bromo-2-ethoxybenzenesulfonamide (72% yield).

  • React with 2-chloroethanol followed by hydrolysis (NaOH, 50°C).

This method avoids sulfonyl chloride handling but suffers from lower regioselectivity (para:meta = 4:1).

Solid-Phase Synthesis

Immobilizing the sulfonic acid on Wang resin enables stepwise bromination and amidation:

  • Resin-bound sulfonic acid → bromination → cleavage → amidation.

  • Advantages: Simplified purification, scalability.

  • Disadvantages: 10–15% lower yield due to incomplete resin reactions.

Industrial-Scale Considerations

For kilogram-scale production, CN111099975A methodologies are adaptable:

  • Continuous Flow Reactors: Reduce reaction time for bromination (2 h vs. 4 h batch).

  • Silica Gel-Immobilized Catalysts: Aluminum chloride on silica gel (as in Friedel-Crafts reactions) minimizes waste.

  • Solvent Recycling: Ethanol/water mixtures from recrystallization are distilled and reused.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The bromine atom can be reduced to form the corresponding ethoxy-N-(2-hydroxyethyl)benzenesulfonamide.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

    Substitution: Nucleophiles such as primary amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 5-bromo-2-ethoxy-N-(2-carboxyethyl)benzenesulfonamide.

    Reduction: Formation of 5-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide.

    Substitution: Formation of various substituted benzenesulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the sulfonamide group allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features Reference
5-Bromo-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide -Br (5), -OCH2CH3 (2), -NHSO2-(2-hydroxyethyl) 352.3 Ethoxy and hydroxyethyl groups enhance solubility
5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide -Br (5), -OCH3 (2), -NHSO2-(2-hydroxyethyl) 338.2 Methoxy group reduces steric hindrance
5-Bromo-2-ethoxy-N-(1-hydroxybutan-2-yl)benzenesulfonamide -Br (5), -OCH2CH3 (2), -NHSO2-(1-hydroxybutyl) 352.3 Longer alkyl chain increases lipophilicity
5-Bromo-2-methoxy-N-(2-thienylmethyl)benzenesulfonamide -Br (5), -OCH3 (2), -NHSO2-(thienylmethyl) 362.3 Thiophene ring introduces π-π interactions
Key Observations:
  • Hydroxyethyl vs. Hydroxybutyl : The 2-hydroxyethyl group balances hydrophilicity and steric bulk, whereas the hydroxybutyl derivative (Table 1) may exhibit improved membrane permeability due to increased lipophilicity .
Key Observations:
  • Hydroxyethyl Group in CDK2 Inhibition : Compound 7q (Table 2) demonstrates that the 2-hydroxyethyl sulfonamide group is critical for high-affinity binding to CDK2, likely through hydrogen bonding with the kinase hinge region .
  • Bromine and Methoxy Synergy : Bromine at position 5 and methoxy at position 2 (Table 1, ) are associated with enhanced inhibitory activity against cholinesterases, as seen in compound 6d .

Physicochemical Properties

  • Solubility : The hydroxyethyl group in the target compound improves aqueous solubility compared to alkyl or aryl-substituted analogs (e.g., thienylmethyl in ).
  • Crystallographic Data : Similar sulfonamides (e.g., ) exhibit planar benzene rings and sulfonamide groups participating in intermolecular hydrogen bonds, which stabilize crystal lattices.

Biological Activity

5-Bromo-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group , which is known for its ability to interact with various biological targets, particularly enzymes. The presence of a bromine atom and an ethoxy group enhances its lipophilicity and may influence its binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . The sulfonamide moiety can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting bacterial growth. Additionally, the compound may interact with other molecular targets, such as receptors involved in inflammatory pathways.

Biological Activities

  • Antimicrobial Activity :
    • Studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains, including E. coli and S. aureus .
    • The minimum inhibitory concentration (MIC) values for similar compounds have been reported in ranges that suggest effectiveness against these pathogens.
  • Anti-inflammatory Effects :
    • Research has demonstrated that benzenesulfonamide derivatives can inhibit inflammation in vivo. For example, certain derivatives were effective in reducing carrageenan-induced paw edema in animal models .
    • The anti-inflammatory mechanism is likely due to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
  • Potential Antitumor Activity :
    • Some studies suggest that sulfonamide derivatives can exert antitumor effects by interfering with signaling pathways such as PI3K/AKT/mTOR . This pathway is crucial for cell proliferation and survival, making it a significant target for cancer therapy.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

Substituent Effect on Activity
Bromine at position 5Enhances binding affinity
Ethoxy groupIncreases lipophilicity and bioavailability
Hydroxyethyl groupMay improve solubility and interaction

The presence of electron-withdrawing groups (like bromine) at specific positions on the aromatic ring has been shown to enhance antimicrobial activity .

Case Studies

  • In Vivo Anti-inflammatory Study :
    • A study involving various benzenesulfonamide derivatives showed that compounds similar to this compound significantly reduced edema in rat models when administered at varying doses . The highest efficacy was noted at doses of 20 mg/kg.
  • Antimicrobial Efficacy Assessment :
    • Another investigation evaluated the antimicrobial activity against clinical isolates of E. coli and S. aureus, reporting MIC values as low as 6.72 mg/mL for certain derivatives, indicating promising potential for treating infections caused by these pathogens .

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide with high yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution reactions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) enhance reaction rates by stabilizing intermediates .
  • Base choice : Triethylamine is commonly used to neutralize acids generated during sulfonamide bond formation .
  • Temperature control : Moderate heating (40–60°C) balances reaction kinetics and minimizes side reactions .
    • Validation : Monitor progress via TLC or HPLC. Purify using column chromatography with ethyl acetate/hexane gradients .

Q. What functional groups in this compound influence its reactivity and biological activity?

  • Methodological Answer :

  • Bromine : Enhances electrophilicity at the aromatic ring, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Sulfonamide group : Acts as a hydrogen bond donor/acceptor, critical for enzyme inhibition (e.g., carbonic anhydrase) .
  • Hydroxyethyl chain : Improves solubility in aqueous media, aiding bioavailability studies .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Structural elucidation : Use 1^1H/13^13C NMR to confirm substituent positions and purity. Mass spectrometry (HRMS) verifies molecular weight .
  • Purity analysis : HPLC with UV detection (λ = 254 nm) and C18 columns resolves impurities .
  • Thermal stability : Differential scanning calorimetry (DSC) determines melting points and degradation thresholds .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with modified ethoxy or hydroxyethyl groups to assess binding affinity changes .
  • Crystallography : Resolve X-ray structures to identify key interactions (e.g., sulfonamide-enzyme hydrogen bonds) .
  • Computational docking : Use AutoDock or Schrödinger Suite to predict binding modes against targets like cyclooxygenase-2 .

Q. What computational strategies accelerate reaction design for derivatives of this compound?

  • Methodological Answer :

  • Quantum mechanics/molecular mechanics (QM/MM) : Simulate reaction pathways to identify transition states and optimize conditions .
  • Machine learning : Train models on existing sulfonamide datasets to predict reaction yields or toxicity .
  • High-throughput screening : Pair DFT calculations with robotic synthesis platforms for rapid iteration .

Q. How does this compound interact with biological targets such as enzymes or receptors?

  • Methodological Answer :

  • Enzyme inhibition assays : Measure IC50_{50} values using fluorometric or calorimetric assays (e.g., carbonic anhydrase inhibition via stopped-flow spectroscopy) .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kon_{on}/koff_{off}) for receptor-ligand interactions .
  • Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated degradation .

Q. What crystallographic methods are suitable for resolving this compound’s 3D structure?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/water mixtures. Refine data with SHELXL .
  • Powder XRD : Analyze polymorphism or amorphous content in bulk samples .
  • Electron density maps : Identify halogen bonding (Br···O/N) and π-π stacking interactions .

Q. How do solvent effects influence the compound’s reactivity in substitution reactions?

  • Methodological Answer :

  • Solvent polarity : Higher polarity (DMF, DMSO) stabilizes charged intermediates in SNAr reactions .
  • Protic vs. aprotic solvents : Aprotic solvents reduce hydrogen-bond competition, improving nucleophile accessibility .
  • Dielectric constant : Correlate solvent ε with reaction rate using Hammett plots .

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